(2S,3S)-1,2-Epoxy-3-(Cbz-amino)-4-phenylbutane
Overview
Description
(2S,3S)-1,2-Epoxy-3-(Cbz-amino)-4-phenylbutane is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features an epoxy group, a Cbz-protected amino group, and a phenyl group, making it a versatile intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1,2-Epoxy-3-(Cbz-amino)-4-phenylbutane typically involves the following steps:
Epoxidation: The starting material, a suitable alkene, undergoes epoxidation using reagents such as m-chloroperoxybenzoic acid (m-CPBA) to form the epoxy group.
Amino Group Protection: The amino group is protected using carbobenzoxy chloride (Cbz-Cl) in the presence of a base like triethylamine to form the Cbz-protected amino group.
Chiral Resolution: The chiral centers are resolved using chiral catalysts or chiral chromatography to obtain the desired (2S,3S) enantiomer.
Industrial Production Methods
Industrial production methods for this compound involve large-scale epoxidation and protection reactions, followed by chiral resolution using efficient and scalable techniques such as crystallization or enzymatic resolution.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-1,2-Epoxy-3-(Cbz-amino)-4-phenylbutane undergoes various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols or other oxidized products.
Reduction: The epoxy group can be reduced to form alcohols.
Substitution: The epoxy group can undergo nucleophilic substitution reactions to form a variety of substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) are used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S,3S)-1,2-Epoxy-3-(Cbz-amino)-4-phenylbutane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor agonists.
Medicine: It is used in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: It is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2S,3S)-1,2-Epoxy-3-(Cbz-amino)-4-phenylbutane involves its interaction with specific molecular targets and pathways. The epoxy group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with target molecules. The Cbz-protected amino group can be deprotected under specific conditions to release the free amine, which can then interact with biological targets such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-1,2-Epoxy-3-(Cbz-amino)-4-phenylbutane: The enantiomer of the compound with similar chemical properties but different biological activities.
(2S,3S)-1,2-Epoxy-3-amino-4-phenylbutane: A similar compound without the Cbz protection, which may have different reactivity and applications.
(2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane: A compound with a different protecting group (Boc) on the amino group, which may affect its stability and reactivity.
Uniqueness
(2S,3S)-1,2-Epoxy-3-(Cbz-amino)-4-phenylbutane is unique due to its specific stereochemistry and the presence of the Cbz-protected amino group, which provides stability and allows for selective deprotection under mild conditions. This makes it a valuable intermediate in the synthesis of complex molecules with precise stereochemical requirements.
Properties
IUPAC Name |
benzyl N-[(1S)-1-[(2S)-oxiran-2-yl]-2-phenylethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-18(22-12-15-9-5-2-6-10-15)19-16(17-13-21-17)11-14-7-3-1-4-8-14/h1-10,16-17H,11-13H2,(H,19,20)/t16-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DURMMNMFHRIMJD-DLBZAZTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301172108 | |
Record name | Phenylmethyl N-[(1S)-1-[(2S)-2-oxiranyl]-2-phenylethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301172108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128018-44-0 | |
Record name | Phenylmethyl N-[(1S)-1-[(2S)-2-oxiranyl]-2-phenylethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128018-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl N-[(1S)-1-[(2S)-2-oxiranyl]-2-phenylethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301172108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbamic acid, N-[(1S)-1-[(2S)-2-oxiranyl]-2-phenylethyl]-, phenylmethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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